molecular formula C15H22N2O2 B8149160 Benzyl 2-(4-(aminomethyl)piperidin-1-yl)acetate

Benzyl 2-(4-(aminomethyl)piperidin-1-yl)acetate

Cat. No.: B8149160
M. Wt: 262.35 g/mol
InChI Key: WOCFHADJJXCTGQ-UHFFFAOYSA-N
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Description

Benzyl 2-(4-(aminomethyl)piperidin-1-yl)acetate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of both benzyl and piperidine moieties in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-(aminomethyl)piperidin-1-yl)acetate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of a suitable aldehyde or ketone with an amine.

    Esterification: The final step involves the esterification of the piperidine derivative with benzyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl group, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of benzyl ketones or piperidine N-oxides.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Benzyl 2-(4-(aminomethyl)piperidin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(4-(aminomethyl)piperidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, influencing their activity. The aminomethyl group may also play a role in binding to active sites or facilitating molecular recognition.

Comparison with Similar Compounds

    Piperidine: A simpler analog without the benzyl and ester groups.

    Benzylpiperidine: Lacks the aminomethyl group.

    N-Benzylpiperidine: Similar structure but without the ester linkage.

Uniqueness: Benzyl 2-(4-(aminomethyl)piperidin-1-yl)acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both benzyl and piperidine moieties, along with the aminomethyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

benzyl 2-[4-(aminomethyl)piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c16-10-13-6-8-17(9-7-13)11-15(18)19-12-14-4-2-1-3-5-14/h1-5,13H,6-12,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCFHADJJXCTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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